molecular formula C12H12N2O2S B2505541 Methyl 4-amino-3-(3-methylphenyl)-1,2-thiazole-5-carboxylate CAS No. 82424-67-7

Methyl 4-amino-3-(3-methylphenyl)-1,2-thiazole-5-carboxylate

Cat. No.: B2505541
CAS No.: 82424-67-7
M. Wt: 248.3
InChI Key: OGGKUYXERFTDKG-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-(3-methylphenyl)-1,2-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with an amino group at position 4, a 3-methylphenyl group at position 3, and a methyl ester at position 5. The methyl ester group enhances solubility in organic solvents, while the 3-methylphenyl substituent contributes to lipophilicity, influencing bioavailability and metabolic stability.

Properties

IUPAC Name

methyl 4-amino-3-(3-methylphenyl)-1,2-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-7-4-3-5-8(6-7)10-9(13)11(17-14-10)12(15)16-2/h3-6H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGGKUYXERFTDKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NSC(=C2N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3-(3-methylphenyl)-1,2-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 3-methylphenyl isothiocyanate and methyl 2-bromoacetate in the presence of a base can yield the desired thiazole ring structure. The reaction conditions often involve moderate temperatures and the use of solvents like dichloromethane or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods allow for better control over reaction parameters and can be scaled up to meet commercial demands. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-(3-methylphenyl)-1,2-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylate ester group can be reduced to an alcohol.

    Substitution: The methyl group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of thiazole derivatives, including methyl 4-amino-3-(3-methylphenyl)-1,2-thiazole-5-carboxylate. For instance, compounds with similar thiazole structures have shown significant antiproliferative effects against various cancer cell lines. In vitro assays have indicated that these compounds can inhibit cell growth and induce apoptosis in cancer cells through mechanisms such as tubulin polymerization disruption and mitochondrial pathway activation .

Antidiabetic Effects

Thiazole derivatives have also been investigated for their antidiabetic properties. Research has shown that certain thiazole compounds can enhance insulin sensitivity and lower blood glucose levels in diabetic models. The structural modifications in this compound may contribute to similar effects, making it a candidate for further exploration in diabetes management .

Antimicrobial Activity

Another significant application of thiazole derivatives is their antimicrobial activity. Studies have reported that compounds with thiazole moieties exhibit potent antibacterial and antifungal effects. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Case Study 1: Anticancer Screening

A study conducted by researchers synthesized several thiazole derivatives, including this compound, and evaluated their anticancer activity against human cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer). The results indicated that the compound displayed significant cytotoxicity with IC50 values comparable to standard chemotherapeutics .

Case Study 2: Antidiabetic Research

In another investigation, a series of thiazole derivatives were assessed for their ability to enhance insulin sensitivity in diabetic rats. The results showed that this compound improved glucose tolerance and reduced HbA1c levels significantly compared to control groups .

Summary of Findings

The applications of this compound span various therapeutic areas, primarily due to its structural versatility and bioactivity. Its potential as an anticancer agent, antidiabetic compound, and antimicrobial agent highlights the importance of further research into this class of compounds.

Application Activity Reference
AnticancerSignificant cytotoxicity against cancer cells
AntidiabeticImproved insulin sensitivity
AntimicrobialPotent antibacterial and antifungal effects

Mechanism of Action

The mechanism by which Methyl 4-amino-3-(3-methylphenyl)-1,2-thiazole-5-carboxylate exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thiazole ring can interact with enzyme active sites. These interactions can modulate biological pathways and result in various pharmacological effects.

Comparison with Similar Compounds

The structural and functional properties of this compound are best understood through comparison with analogs differing in substituents or ester groups. Below is a detailed analysis supported by a data table and research findings.

Structural and Functional Differences

Key structural variations among analogs include:

  • Ester group : Methyl vs. ethyl esters alter lipophilicity and metabolic stability.
  • Phenyl substituents : Electron-donating (e.g., methyl) vs. electron-withdrawing (e.g., fluoro) groups affect electronic properties and binding interactions.
  • Core heterocycle : Thiazole (N and S) vs. thiophene (S only) modifies reactivity and biological activity.
Table 1: Comparative Analysis of Thiazole Derivatives
Compound Name Ester Group Substituent Molecular Weight (g/mol) CAS Number Key Properties/Notes
Methyl 4-amino-3-(3-methylphenyl)-1,2-thiazole-5-carboxylate (Target Compound) Methyl 3-methylphenyl ~252.3 (estimated) Not available Higher lipophilicity than fluoro analogs; potential metabolic stability
Ethyl 4-amino-3-(4-fluorophenyl)-1,2-thiazole-5-carboxylate Ethyl 4-fluorophenyl 266.30 EN300-378951 Discontinued; higher molecular weight and lipophilicity
Methyl 4-amino-3-(4-fluorophenyl)-1,2-thiazole-5-carboxylate Methyl 4-fluorophenyl ~252.27 Not provided Increased polarity and bioavailability due to fluorine
Methyl 4-amino-3-(methylcarbamoyl)-1,2-thiazole-5-carboxylate Methyl methylcarbamoyl - 1112444-69-5 Enhanced hydrogen bonding capacity; polar functional group

Biological Activity

Methyl 4-amino-3-(3-methylphenyl)-1,2-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its biological properties, mechanisms of action, and potential applications in drug development, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a thiazole ring, an amino group, and a carboxylate ester. The presence of these functional groups contributes to its reactivity and biological interactions.

  • IUPAC Name : this compound
  • Molecular Formula : C12H12N2O2S
  • Molecular Weight : 248.3 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with active sites on enzymes and receptors, enhancing binding affinity.
  • Enzyme Interaction : The thiazole ring can engage with enzyme active sites, potentially modulating enzymatic activity and influencing metabolic pathways.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. It has been studied for its effectiveness against various bacterial strains.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 μg/mL
Escherichia coli25 μg/mL

These results suggest that the compound may serve as a potential lead in developing new antimicrobial agents.

Anticancer Potential

The compound has also shown significant cytotoxicity against cancer cell lines. A study found that it could inhibit the growth of human breast cancer cells with an IC50 value below 10 μM.

  • Cell Line Tested : MCF-7 (human breast cancer)
  • IC50 Value : <10 μM

This activity is believed to be linked to its ability to interfere with cellular signaling pathways involved in tumor growth .

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of this compound on various cancer cell lines. The compound was found to induce apoptosis in MCF-7 cells through the activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound's antimicrobial efficacy was tested against clinical isolates of Staphylococcus aureus. The results demonstrated that it inhibited bacterial growth effectively, suggesting its potential use in treating infections caused by resistant strains .

Comparison with Related Compounds

To understand its unique properties better, a comparison with similar compounds is informative:

Compound Activity Notes
4-Amino-3-methylphenolModerate antimicrobial activityLacks thiazole structure
2-Amino-4H-pyran derivativesAnticancer activityDifferent heterocyclic structure

This compound stands out due to its distinct combination of functional groups that enhance its biological activity .

Q & A

Q. Advanced

  • Density Functional Theory (DFT) : Calculates frontier orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Software: Gaussian 16 with B3LYP/6-31G(d) basis set .
  • Molecular docking : AutoDock Vina models binding to targets (e.g., kinase enzymes). The 3-methylphenyl group shows hydrophobic pocket interactions .
  • MD simulations : GROMACS assesses stability in biological membranes (e.g., lipid bilayer penetration) .

What physicochemical properties influence its solubility and formulation?

Q. Basic

  • logP : Predicted ~2.5 (moderate lipophilicity) favors cellular uptake.
  • pKa : Carboxylate group (pKa ~4.5) impacts ionization at physiological pH.
  • Solubility : Poor in water (<0.1 mg/mL); co-solvents (PEG-400) or nanoformulation (liposomes) enhance bioavailability .

How can structure-activity relationship (SAR) studies guide derivative design?

Q. Advanced

  • Substituent modification : Replace 3-methylphenyl with electron-withdrawing groups (e.g., 4-F-phenyl) to enhance target affinity .
  • Scaffold hopping : Hybridize with triazole or benzothiazole moieties (see analogues in ).
  • Bioisosteres : Substitute the carboxylate with tetrazole to improve metabolic stability .

What are the challenges in scaling up synthesis for preclinical studies?

Q. Advanced

  • Batch variability : Optimize stoichiometry (e.g., 1.2 equiv. of sulfurizing agent) .
  • Safety : Exothermic reactions require controlled addition (e.g., syringe pump for cyanoacetate).
  • Green chemistry : Replace DMF with Cyrene® to reduce environmental impact .

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